2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid

Catalog No.
S13918180
CAS No.
M.F
C7H14N2O5
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxyprop...

Product Name

2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid

IUPAC Name

2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)

InChI Key

GXDLGHLJTHMDII-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O

Threoninyl-Serine is a dipeptide.

2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid is a complex amino acid derivative characterized by its unique structure, which includes multiple functional groups such as amino, hydroxyl, and carboxylic acid. Its molecular formula is C7H14N2O5C_7H_{14}N_2O_5 and it has a molecular weight of approximately 174.19 g/mol. This compound is notable for its potential roles in biochemical pathways and as a building block in peptide synthesis.

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, where the carboxylic acid group of one amino acid reacts with the amino group of another, releasing water.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield amines.
  • Hydrolysis: In the presence of water and appropriate catalysts, it can be hydrolyzed to release its constituent amino acids.

2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid exhibits several biological activities:

  • Metabolic Role: It is involved in metabolic pathways as a precursor or intermediate in the synthesis of other biomolecules.
  • Enzyme Substrate: The compound may serve as a substrate for specific enzymes, contributing to various bio

The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid can be achieved through several methods:

  • Chemical Synthesis:
    • Starting with commercially available amino acids, the compound can be synthesized via multi-step reactions involving protection and deprotection strategies for functional groups.
    • Specific reagents such as coupling agents (e.g., Dicyclohexylcarbodiimide) may be used to facilitate peptide bond formation.
  • Biological Synthesis:
    • Enzymatic methods utilizing specific enzymes capable of catalyzing the formation of peptide bonds can also be employed.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in designing peptides with therapeutic properties.
  • Nutraceuticals: It may be used in dietary supplements aimed at enhancing metabolic health or muscle recovery.
  • Research: As a tool in biochemical studies to explore metabolic pathways and enzyme functions.

Interaction studies involving 2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid focus on its binding affinity with enzymes and receptors:

  • Enzyme Kinetics: Investigating how this compound acts as a substrate or inhibitor for various enzymes can provide insights into its biological role.
  • Receptor Binding Studies: Understanding how it interacts with specific receptors can elucidate its potential effects on cellular signaling pathways.

Several compounds share structural or functional similarities with 2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
L-ThreonineC4H9NO3C_4H_9NO_3Essential amino acid involved in protein synthesis; precursor to several metabolites.
L-AlanineC3H7NO2C_3H_7NO_2Non-essential amino acid; plays a key role in glucose metabolism.
L-SerineC3H7NO3C_3H_7NO_3Involved in the biosynthesis of proteins and other biomolecules; important in metabolism.

Uniqueness of 2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic Acid

This compound's unique combination of hydroxyl and amino groups allows it to participate in diverse bio

XLogP3

-4.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

206.09027155 g/mol

Monoisotopic Mass

206.09027155 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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